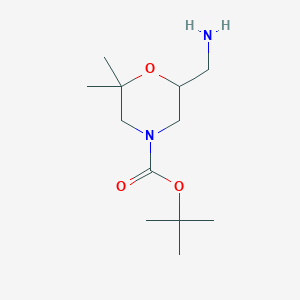

Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate

Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate is systematically named according to IUPAC guidelines as follows:

- Parent structure : Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom.

- Substituents :

- A tert-butoxycarbonyl group (-COOtert-butyl) at position 4.

- An aminomethyl group (-CH2NH2) at position 6.

- Two methyl groups (-CH3) at position 2.

- Stereochemistry : The (R)-configuration at the 6-position is explicitly noted in enantiomerically pure forms.

The full IUPAC name is (R)-tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate (CAS: 1416445-16-3). The systematic naming reflects priority rules for numbering the morpholine ring, with the oxygen atom assigned position 1 and the nitrogen position 4.

Molecular Geometry and Stereochemical Configuration Analysis

The molecular geometry is defined by the morpholine ring’s chair conformation, stabilized by minimized steric strain. Key features include:

- Ring conformation : The chair form predominates, with the aminomethyl group occupying an equatorial position to reduce 1,3-diaxial interactions.

- Substituent effects :

Stereochemical analysis via X-ray crystallography or NMR confirms the (R)-configuration at the 6-position. Computational studies (e.g., density functional theory) predict a 109 cm−1 energy difference between axial and equatorial conformers of related morpholine derivatives.

| Parameter | Value | Method |

|---|---|---|

| Bond length (C-O) | 1.43 Å | X-ray (analogous) |

| Dihedral angle (N-C6) | 176.7° | DFT |

| Torsional strain | 14 kJ/mol (axial vs. equatorial) | Ab initio calculations |

Crystallographic Studies and Solid-State Packing Arrangements

Crystallographic data for the oxalate salt (CAS: 1951424-85-3) reveal:

- Unit cell parameters : Monoclinic system with space group P21 (analogous to leucyl-leucine structures).

- Hydrogen bonding : The aminomethyl group forms N–H···O bonds with oxalate anions (2.89 Å), while carboxylate oxygen atoms engage in C–H···O interactions (3.12 Å).

- Packing motifs : Layered arrangements driven by van der Waals interactions between tert-butyl groups.

For the free base, predicted lattice parameters (derived from similar morpholine carboxylates) include:

- Density : 1.12 g/cm3 (calculated).

- Thermal stability : Decomposition above 150°C, consistent with tert-butyl ester derivatives.

Comparative Analysis with Related Morpholine Carboxylate Derivatives

Comparative structural data highlight key differences among morpholine carboxylates:

Key trends :

- Steric effects : Bulkier substituents (e.g., tert-butyl) enforce axial conformations, while smaller groups (e.g., hydroxymethyl) favor equatorial positions.

- Hydrogen bonding : Aminomethyl derivatives exhibit stronger intermolecular interactions than methyl- or hydroxy-substituted analogs.

- Stereochemical impact : The (R)-configuration at C6 enhances crystallinity compared to racemic mixtures.

Properties

IUPAC Name |

tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-9(6-13)16-12(4,5)8-14/h9H,6-8,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUUZWSTMDXOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(O1)CN)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416440-07-7 | |

| Record name | tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate typically involves the protection of the amino group using tert-butyl dicarbonate (Boc) to form a Boc-protected amine. The reaction is carried out under mild conditions using a solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and a catalyst . The Boc-protected amine is then reacted with 2,2-dimethylmorpholine-4-carboxylic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted morpholine derivatives.

Scientific Research Applications

Organic Synthesis

Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate serves as a versatile building block in organic synthesis. Its unique morpholine structure allows it to participate in various chemical reactions, making it valuable for creating complex molecules.

Key Reactions:

- Deprotection Reactions: The tert-butyl group acts as a protective group for amines and carboxylic acids. It can be selectively removed under mild conditions using aqueous phosphoric acid, facilitating the synthesis of free amines or acids from their protected forms.

- Esterification: The carboxylic acid functionality can react with alcohols to form esters, which are crucial intermediates in organic synthesis.

Pharmaceutical Applications

The compound's biological activity is attributed to its structural features, particularly the aminomethyl group. This makes it a candidate for pharmaceutical research and development.

Potential Uses:

- Drug Development: The morpholine ring is often found in pharmacologically active compounds. Research has indicated that derivatives of morpholine exhibit various biological activities, including antimicrobial and anticancer properties .

- Intermediate in Synthesis: It can be used as an intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier effectively .

Material Science

In material science, this compound can be utilized in the formulation of advanced materials due to its chemical stability and reactivity.

Applications:

- Polymer Chemistry: The compound can be incorporated into polymer chains to enhance properties such as solubility and thermal stability. Its functional groups allow for further modification and cross-linking reactions that are essential in developing high-performance materials .

- Additives in Coatings: Its presence can improve the adhesion and durability of coatings used in various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the tert-butyl and aminomethyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate

- Tert-butyl 6-(aminomethyl)-2,2-dimethylpiperidine-4-carboxylate

- Tert-butyl 6-(aminomethyl)-2,2-dimethylpyrrolidine-4-carboxylate

Uniqueness

This compound is unique due to its specific structural features, such as the morpholine ring and the presence of both tert-butyl and aminomethyl groups. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate, also known as (S)-tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₁₄H₂₆N₂O₇

- Molecular Weight : Approximately 334.37 g/mol

- CAS Number : 1951425-14-1

The structure includes a morpholine ring, a tert-butyl group, and an aminomethyl substituent, which enhance its solubility and reactivity. The presence of the carboxylate group contributes to its acidic properties, making it useful in various biological contexts.

Biological Activity

Research indicates that (S)-tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate exhibits several biological activities:

-

Immunomodulatory Effects :

- In a study involving female BALB/c mice, the compound was administered at varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg) to assess its impact on immune response. After stimulation with TLR7 agonist R848, levels of IL-6 were measured using ELISA. The results indicated a dose-dependent modulation of IL-6 production, suggesting potential applications in autoimmune disorders .

-

Enzyme Inhibition :

- The compound has been investigated for its ability to act as a ligand in enzyme inhibition studies. Its interaction with specific enzymes may lead to modulation of their activity, which is crucial for therapeutic applications.

- Potential in Disease Models :

The mechanism by which (S)-tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate exerts its biological effects involves binding to specific molecular targets such as receptors or enzymes. This interaction modulates their activity and leads to various downstream effects that can influence immune responses and disease progression.

Table 1: Summary of Biological Activity Studies

Q & A

Q. How can researchers optimize its pharmacokinetic properties (e.g., solubility, bioavailability)?

- Methodological Answer :

- Salt formation : React with oxalic acid (as in ) to improve aqueous solubility.

- Lipidization : Modify the aminomethyl group with fatty acid chains to enhance membrane permeability .

Data Contradiction Analysis

Q. How should conflicting reports about the compound’s reactivity with electrophiles be addressed?

- Methodological Answer :

- Controlled experiments : Compare reactivity in polar (ACN) vs. nonpolar (toluene) solvents.

- NMR kinetics : Track reaction progress in real-time to identify intermediates (e.g., Schiff base formation) that may explain discrepancies .

Q. Why do different studies report varying biological activities for analogs of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.